molecular formula C18H28ClNO3 B14744422 2-Pyrrolidin-1-ylethyl 2,6-dimethyl-4-propoxybenzoate;hydrochloride CAS No. 5411-27-8

2-Pyrrolidin-1-ylethyl 2,6-dimethyl-4-propoxybenzoate;hydrochloride

Cat. No.: B14744422
CAS No.: 5411-27-8
M. Wt: 341.9 g/mol
InChI Key: VFBOHNBICAUCDC-UHFFFAOYSA-N
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Description

2-Pyrrolidin-1-ylethyl 2,6-dimethyl-4-propoxybenzoate;hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrrolidine ring and a benzoate ester, making it a subject of interest for researchers and industrial chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidin-1-ylethyl 2,6-dimethyl-4-propoxybenzoate;hydrochloride typically involves the reaction of 2,6-dimethyl-4-propoxybenzoic acid with 2-pyrrolidin-1-ylethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a dehydrating agent to facilitate esterification. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidin-1-ylethyl 2,6-dimethyl-4-propoxybenzoate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the propoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles are used under basic conditions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, alcohols, and substituted benzoates.

Scientific Research Applications

2-Pyrrolidin-1-ylethyl 2,6-dimethyl-4-propoxybenzoate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Pyrrolidin-1-ylethyl 2,6-dimethyl-4-propoxybenzoate;hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring and benzoate ester moieties play crucial roles in its binding to target proteins or enzymes, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Pyrrolidin-1-ylethyl 2,6-dimethyl-4-methoxybenzoate
  • 2-Pyrrolidin-1-ylethyl 2,6-dimethyl-4-ethoxybenzoate
  • 2-Pyrrolidin-1-ylethyl 2,6-dimethyl-4-butoxybenzoate

Uniqueness

2-Pyrrolidin-1-ylethyl 2,6-dimethyl-4-propoxybenzoate;hydrochloride is unique due to its specific propoxy group, which imparts distinct physicochemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

5411-27-8

Molecular Formula

C18H28ClNO3

Molecular Weight

341.9 g/mol

IUPAC Name

2-pyrrolidin-1-ylethyl 2,6-dimethyl-4-propoxybenzoate;hydrochloride

InChI

InChI=1S/C18H27NO3.ClH/c1-4-10-21-16-12-14(2)17(15(3)13-16)18(20)22-11-9-19-7-5-6-8-19;/h12-13H,4-11H2,1-3H3;1H

InChI Key

VFBOHNBICAUCDC-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=C(C(=C1)C)C(=O)OCCN2CCCC2)C.Cl

Origin of Product

United States

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